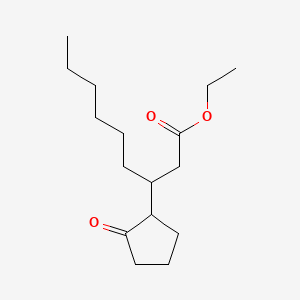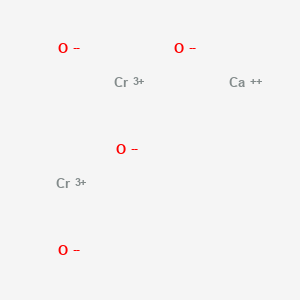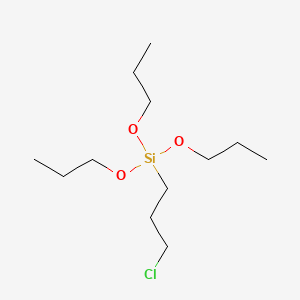
(3,3'-Bi-7H-benz(de)anthracene)-7,7'-dione, 9,9'-diamino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3’-Bi-7H-benz(de)anthracene)-7,7’-dione, 9,9’-diamino- is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). These compounds are known for their multiple fused aromatic rings, which contribute to their stability and unique chemical properties. This particular compound features two benz(de)anthracene units connected by a biaryl linkage, with dione and diamino functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3’-Bi-7H-benz(de)anthracene)-7,7’-dione, 9,9’-diamino- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Benz(de)anthracene Units: This can be achieved through cyclization reactions of suitable precursors.
Biaryl Coupling: The two benz(de)anthracene units are linked via a biaryl coupling reaction, often using palladium-catalyzed cross-coupling methods.
Functional Group Introduction: The dione and diamino groups are introduced through selective oxidation and amination reactions.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of the synthetic routes to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(3,3’-Bi-7H-benz(de)anthracene)-7,7’-dione, 9,9’-diamino- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione groups to hydroxyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism by which (3,3’-Bi-7H-benz(de)anthracene)-7,7’-dione, 9,9’-diamino- exerts its effects involves interactions with molecular targets and pathways. For instance, its aromatic structure allows it to intercalate into DNA, disrupting replication and transcription processes. Additionally, the compound may interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Benz(de)anthracene: A simpler PAH with similar aromatic ring structures.
Anthracene: Another PAH with three fused benzene rings.
Phenanthrene: A PAH with a different arrangement of three fused benzene rings.
Uniqueness
(3,3’-Bi-7H-benz(de)anthracene)-7,7’-dione, 9,9’-diamino- is unique due to its biaryl linkage and the presence of both dione and diamino functional groups
Properties
CAS No. |
38157-01-6 |
|---|---|
Molecular Formula |
C34H20N2O2 |
Molecular Weight |
488.5 g/mol |
IUPAC Name |
9-amino-3-(9-amino-7-oxobenzo[a]phenalen-3-yl)benzo[b]phenalen-7-one |
InChI |
InChI=1S/C34H20N2O2/c35-17-7-9-21-25-13-11-19(23-3-1-5-27(31(23)25)33(37)29(21)15-17)20-12-14-26-22-10-8-18(36)16-30(22)34(38)28-6-2-4-24(20)32(26)28/h1-16H,35-36H2 |
InChI Key |
LWDAHFWGDVZCEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)C4=C3C=CC(=C4)N)C5=C6C=CC=C7C6=C(C=C5)C8=C(C7=O)C=C(C=C8)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, trimethylsilyl ester](/img/structure/B12665065.png)
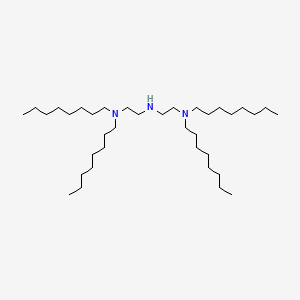

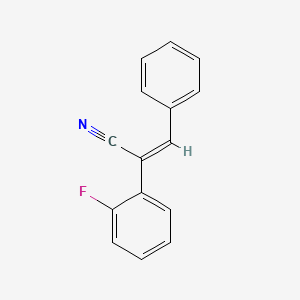
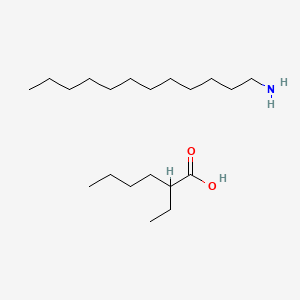
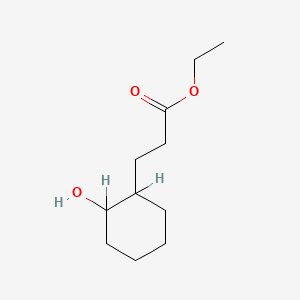

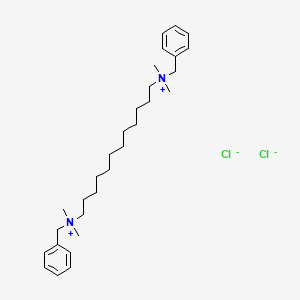

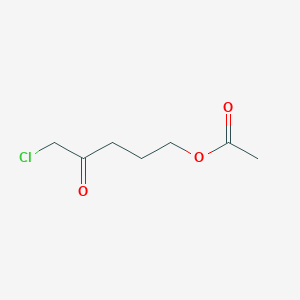
![2-[2-(4-Isopropylphenyl)ethyl]pyridine](/img/structure/B12665142.png)
